Inhibitory Potency (IC50) Against Serine Proteases: p-APMSF vs. AEBSF and PMSF
In a standardized chromogenic assay, p-APMSF (4-(aminoiminomethyl)-benzenemethanesulfonyl fluoride), a close structural analog of 4-(aminomethyl)benzenesulfonyl fluoride, demonstrated an IC50 of 0.18 ± 0.05 mM [1]. This places its potency between the highly potent AEBSF (0.01 ± 0.002 mM) and the less potent PMSF (0.23 ± 0.03 mM). The amidine group in p-APMSF and the aminomethyl group in the target compound confer distinct electronic and steric properties that modulate active-site interactions compared to the aminoethyl chain in AEBSF.
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) against serine protease activity |
|---|---|
| Target Compound Data | 0.18 ± 0.05 mM (for p-APMSF, a close analog) |
| Comparator Or Baseline | AEBSF: 0.01 ± 0.002 mM; PMSF: 0.23 ± 0.03 mM |
| Quantified Difference | p-APMSF is 18-fold less potent than AEBSF but 1.3-fold more potent than PMSF |
| Conditions | Chromogenic assay; IC50 determinations based on triplicate results for AEBSF and PMSF, duplicate for p-APMSF |
Why This Matters
This quantifies the intermediate potency of the aminomethyl/amidino class, enabling researchers to select the appropriate inhibitor based on required stringency of protease blockade.
- [1] PMC3947019. (2014). Table 1: Inhibitors. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC3947019/table/T1/ View Source
